molecular formula C23H22N6S2 B4578089 bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane

bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane

Cat. No.: B4578089
M. Wt: 446.6 g/mol
InChI Key: LEYPHZBFBSACIF-UHFFFAOYSA-N
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Description

Bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane: is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features two triazole rings connected by a methylene bridge, with each triazole ring substituted with an allylthio group and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Chemistry: Bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is used as a building block in organic synthesis

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its triazole rings, which are known for their biological activity. It may be explored for its antimicrobial, antifungal, and anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane typically involves multi-step organic reactions. One common method involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with allyl bromide to form 5-(allylthio)-4-phenyl-4H-1,2,4-triazole. This intermediate is then reacted with formaldehyde under basic conditions to form the final product, this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The allylthio groups in bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the triazole rings or the allylthio groups.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Functionalized phenyl derivatives.

Mechanism of Action

The mechanism of action of bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is largely dependent on its interaction with biological targets. The triazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The allylthio groups may also play a role in modulating the compound’s biological activity by interacting with cellular thiol groups. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of specific molecular targets.

Comparison with Similar Compounds

    Bis(indolyl)methane: Another bis-heterocyclic compound with significant biological activity, particularly in cancer research.

    Bis(pyrazolyl)methane: Known for its applications in coordination chemistry and as a ligand in metal complexes.

    Bis(methylthio)methane: A simpler analogue with two methylthio groups instead of allylthio groups.

Uniqueness: Bis(5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is unique due to its combination of triazole rings, allylthio groups, and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-phenyl-3-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]-5-prop-2-enylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6S2/c1-3-15-30-22-26-24-20(28(22)18-11-7-5-8-12-18)17-21-25-27-23(31-16-4-2)29(21)19-13-9-6-10-14-19/h3-14H,1-2,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYPHZBFBSACIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(N1C2=CC=CC=C2)CC3=NN=C(N3C4=CC=CC=C4)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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